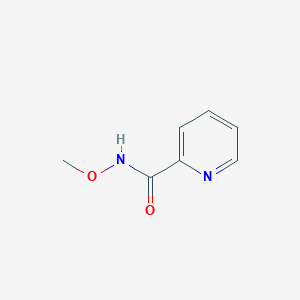

N-methoxypyridine-2-carboximidic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methoxypyridine-2-carboximidic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-methoxypyridine-2-carboximidic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in several chemical reactions that are crucial for drug development.

Synthesis of Antihypertensive Agents

Research has indicated that derivatives of pyridine, including this compound, can be utilized to synthesize antihypertensive agents. These compounds often exhibit vasodilatory effects, making them valuable in treating hypertension. For instance, the synthesis processes involving N-methoxypyridine derivatives have shown promising results in developing new antihypertensive drugs with improved efficacy and safety profiles .

Role in Antiulcer Medications

The compound is also noted for its role in the synthesis of antiulcer medications, particularly proton pump inhibitors like Omeprazole and Lansoprazole. These drugs are essential for treating gastric ulcers and gastroesophageal reflux disease (GERD). The synthetic pathways involving this compound contribute to the formation of key intermediates necessary for the production of these medications .

Mechanistic Studies

The mechanistic studies surrounding this compound focus on its ability to undergo various chemical transformations. For example, it can participate in nucleophilic substitutions, which are vital for creating diverse pharmacophores. The presence of the methoxy group enhances its reactivity, allowing for modifications that can lead to compounds with enhanced biological activity .

Case Study: Development of New Anticancer Agents

A notable case study involves the exploration of this compound derivatives as potential anticancer agents. Researchers have synthesized a series of compounds based on this scaffold and evaluated their cytotoxicity against various cancer cell lines. The findings revealed that certain derivatives exhibited significant antiproliferative activity, suggesting that modifications to the pyridine ring could lead to effective anticancer therapies .

Data Tables

To provide a clearer understanding of the applications and effectiveness of this compound, the following tables summarize relevant data from recent studies.

Análisis De Reacciones Químicas

Structural Context

N-methoxypyridine-2-carboximidic acid contains a pyridine ring with a methoxy group at position 4 and a carboximidic acid group (–C(=NH)NH₂) at position 2. The carboximidic acid moiety is a tautomeric form of amidine, which can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Amidine Group Reactivity

The amidine group (–C(=NH)NH₂) in carboximidic acids is nucleophilic and can react with electrophiles. For example:

-

Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) to form amide derivatives.

-

Alkylation : Substitution with alkyl halides or alkenes under basic conditions.

-

Cycloaddition : Participation in multicomponent reactions (e.g., with alkenes or alkynes) to form heterocycles, as observed in difluorocarbene-mediated cycloadditions .

Pyridine Ring Reactivity

Pyridine derivatives are prone to nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the nitrogen atom. For example:

-

Substitution at Position 2 : Reactions with amines, alcohols, or cyanide (CN⁻) under basic conditions (e.g., KOtBu in THF) .

-

Electron-Deficient Pyridines : Functional groups like fluorine or nitro groups enhance NAS reactivity, as seen in fluoropyridine derivatives .

Data Tables

Research Gaps

The provided sources lack direct evidence of this compound’s reactivity. Further studies are needed to:

-

Characterize reaction pathways : Use computational methods (e.g., SC-AFIR simulations ) to model amidine and pyridine interactions.

-

Optimize synthesis : Explore condensation reactions or amidine-forming strategies tailored to pyridine derivatives.

-

Evaluate stability : Investigate demethylation or tautomerization under acidic/basic conditions.

Propiedades

Fórmula molecular |

C7H8N2O2 |

|---|---|

Peso molecular |

152.15 g/mol |

Nombre IUPAC |

N-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C7H8N2O2/c1-11-9-7(10)6-4-2-3-5-8-6/h2-5H,1H3,(H,9,10) |

Clave InChI |

ZLVBUSPNPZYDPE-UHFFFAOYSA-N |

SMILES canónico |

CONC(=O)C1=CC=CC=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.